Pyropheophorbide a

Vue d'ensemble

Description

Synthesis Analysis

Pyropheophorbide a is synthesized through modification of chlorophyll derivatives. Its conjugation with tumor-targeting ligands, such as cyclic RGD peptides, enhances its tumor accumulation and specificity, significantly improving its PDT efficacy. For instance, conjugation with cRGD peptide and hydrophilic modifications using polyethylene glycol and carboxylic acid groups have shown to improve tumor specificity and efficacy in murine models through enhanced tumor enrichment (Li et al., 2018). Additionally, derivatives targeting glucose transporters for selective tumor treatment have been developed, highlighting the versatility in synthesizing targeted therapeutic agents (Zhang et al., 2003).

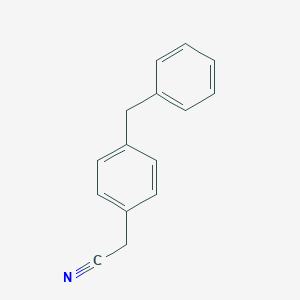

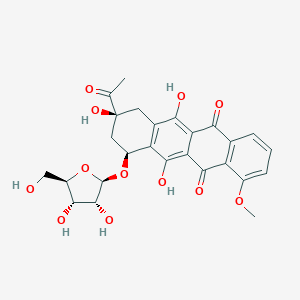

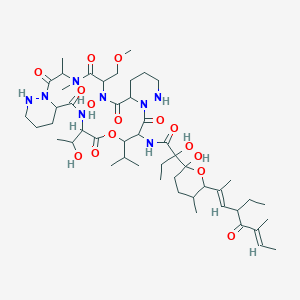

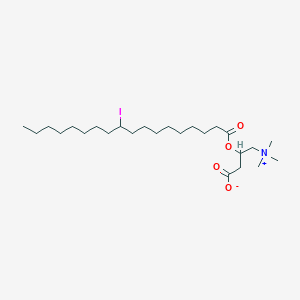

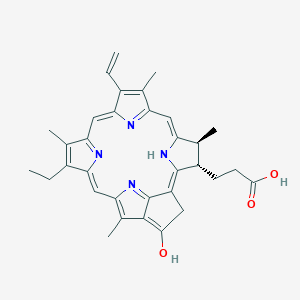

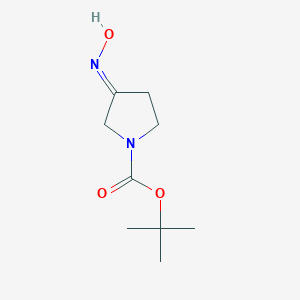

Molecular Structure Analysis

The molecular structure of Pyro and its derivatives plays a crucial role in its photodynamic action. Modifications at specific positions of the Pyro molecule can significantly alter its physical, chemical, and photodynamic properties. For example, the conjugation of Pyro with different ligands to target specific cell receptors or transporters can be achieved by modifying its molecular structure to enhance its solubility, targeting ability, and photodynamic efficacy.

Chemical Reactions and Properties

Pyropheophorbide a undergoes various chemical reactions to form conjugates with peptides, amino acids, and other molecules, enhancing its properties for specific applications. These reactions include esterification, glycosylation, and the formation of Schiff bases, which improve its water solubility, targeting capabilities, and phototoxicity towards cancer cells. Such modifications are essential for its application in PDT (Osuka et al., 1995).

Physical Properties Analysis

The physical properties of Pyro, such as solubility, aggregation behavior, and photostability, are crucial for its effectiveness in PDT. These properties are influenced by the molecular structure and the medium in which Pyro is dispersed. Studies have shown that Pyro exhibits different behaviors in various solvents, affecting its photodynamic activity. The aggregation process, for instance, is critical as it significantly impacts the generation of reactive oxygen species (ROS) and, consequently, the phototoxicity of Pyro in biological systems (Delanaye et al., 2006).

Applications De Recherche Scientifique

1. Application in Photocatalysis

- Summary of the Application: Pyropheophorbide-a (Ppa) is used in combination with TiO2 nanosheets to enhance charge separation and O2 adsorption, promoting visible-light activity and stability .

- Methods of Application: Ppa modified 001-facet-exposed TiO2 nanosheets (Ppa/001T) nanocomposites with different weight ratios were fabricated via the self-assembly approach .

- Results: The 8% amount optimized 8Ppa/001T sample displayed 41-fold enhanced activity for degradation of Ametryn (AME) under visible-light irradiation .

2. Application in Free-Radical Photopolymerization

- Summary of the Application: Pyropheophorbide a (Pyro) and its zinc (II) complex (Zn-Pyro) are used as visible-light photosensitizers for free-radical photopolymerization (FRP) when combined with an iodonium salt derivative (Iod) and different amines .

- Methods of Application: The reaction mechanisms involving Pyro and Zn-Pyro coupled with Iod and/or MDEA were deeply investigated using steady-state photolysis, fluorescence experiments, laser-flash photolysis (LFP), and electron-paramagnetic resonance spin trapping (EPR-ST) methods .

- Results: Conversions of up to 80% of PEG-diacrylate were obtained using two-component (PS/Iod and PS/amine) or three-component (PS/Iod/amine) photoinitiating systems .

3. Application in Photodynamic Therapy

- Summary of the Application: Pyropheophorbide-a is used in photodynamic therapy for the treatment of cancer .

- Methods of Application: The generation rates of single oxygen through activation of pyropheophorbide-a by four different wavelengths were compared and measured .

- Results: The study observed the sensitivity of pyropheophorbide-a mediated photodynamic therapy for eca-109 cell .

4. Application in Antiproliferative Effect

- Summary of the Application: Pyropheophorbide a (PPB a) is used in photodynamic therapy (PDT) to exert an antiproliferative effect on human hepatocellular carcinoma Hep3B cells .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The study revealed the antiproliferative effect of PPB a/PDT on human hepatocellular carcinoma Hep3B cells .

5. Application in Enhanced Intracellular ROS Production

- Summary of the Application: Pyropheophorbide a dimers are used to enhance intracellular ROS (Reactive Oxygen Species) production under light irradiation .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The study suggests that these dimers could enhance intracellular ROS production to a greater extent than Talaporfin under light irradiation and also should have better in vivo PDT antitumor efficacy on C57BL/6 mice bearing B16−F10 tumor than Talaporfin at the same dosage .

6. Application in Visible-Light Photosensitizers for Free-Radical Photopolymerization

- Summary of the Application: A chlorophyll a derivative, namely pyropheophorbide a (Pyro), and the corresponding zinc (II) complex (Zn-Pyro) were used for the first time as visible-light photosensitizers (PS) for free-radical photopolymerization (FRP) when combined with an iodonium salt derivative (Iod) and different amines .

- Methods of Application: The reaction mechanisms involving Pyro and Zn-Pyro coupled with Iod and/or MDEA were deeply investigated using steady-state photolysis, fluorescence experiments, laser-flash photolysis (LFP), and electron-paramagnetic resonance spin trapping (EPR-ST) methods .

- Results: Conversions of up to 80% of PEG-diacrylate were obtained using two-component (PS/Iod and PS/amine) or three-component (PS/Iod/amine) photoinitiating systems .

7. Application in Bio-based Porphyrins

- Summary of the Application: A chlorophyll a derivative, namely pyropheophorbide a (Pyro), and the corresponding zinc (II) complex (Zn-Pyro) were used for the first time as visible-light photosensitizers (PS) for free-radical photopolymerization (FRP) when combined with an iodonium salt derivative (Iod) and different amines .

- Methods of Application: The reaction mechanisms involving Pyro and Zn-Pyro coupled with Iod and/or MDEA were deeply investigated using steady-state photolysis, fluorescence experiments, laser-flash photolysis (LFP), and electron-paramagnetic resonance spin trapping (EPR-ST) methods .

- Results: Conversions of up to 80% of PEG-diacrylate were obtained using two-component (PS/Iod and PS/amine) or three-component (PS/Iod/amine) photoinitiating systems .

8. Application in High-Efficiency Visible-Light Degradation

- Summary of the Application: It is highly desired to enhance charge separation and O2 adsorption of the pyropheophorbide-a (Ppa) to promote visible-light activity and stability .

- Methods of Application: Ppa modified 001-facet-exposed TiO2 nanosheets (Ppa/001T) nanocomposites with different weight ratios were fabricated via the self-assembly approach .

- Results: The 8% amount optimized 8Ppa/001T sample displayed 41-fold enhanced activity for degradation of Ametryn (AME) under visible-light irradiation .

Safety And Hazards

No special precautions are necessary if used correctly9. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition9.

Orientations Futures

The results showed that azo-PDT selectively images BEL-7402 cells under hypoxia, and simultaneously inhibits BEL-7402 cell proliferation after near-infrared irradiation under hypoxia6. These results confirm the feasibility of the design strategy to improve the tumor-targeting ability of photodynamic therapy, and presents azo-PDT probe as a promising dual functional agent6.

Propriétés

IUPAC Name |

3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKRLXBXYZKWRZ-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315902 | |

| Record name | Pyropheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyropheophorbide a | |

CAS RN |

24533-72-0 | |

| Record name | Pyropheophorbide a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024533720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyropheophorbide a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyropheophorbide-a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)

![Cucurbit[8]uril](/img/structure/B11357.png)